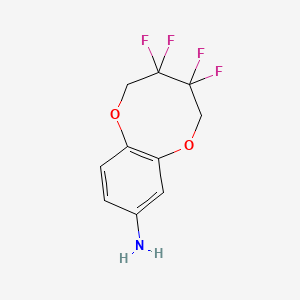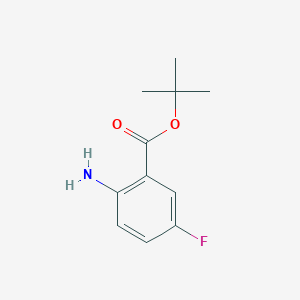![molecular formula C21H17N3O2 B13579129 {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/no-structure.png)
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an imidazo[1,2-a]pyridine moiety fused with a cyclopenta[b]quinoline ring system, making it a unique and potentially valuable compound in various fields of scientific research.
Métodos De Preparación
The synthesis of {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient and versatile for constructing complex molecules. These reactions often involve the condensation of imidazo[1,2-a]pyridine derivatives with cyclopenta[b]quinoline precursors under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Análisis De Reacciones Químicas
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine and iodine .
For example, the compound can undergo halogenation reactions where the hydrogen atoms on the imidazo[1,2-a]pyridine ring are substituted with halogen atoms, resulting in the formation of halogenated derivatives. These reactions are typically carried out in the presence of a halogen source and a suitable solvent . The major products formed from these reactions are halogenated imidazo[1,2-a]pyridine derivatives, which can exhibit different chemical and biological properties compared to the parent compound .
Aplicaciones Científicas De Investigación
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, the compound and its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .
In the pharmaceutical industry, imidazo[1,2-a]pyridine derivatives are known for their therapeutic potential, and this compound is no exception. It has been studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development . Additionally, the compound has applications in material science, where it is used in the development of organic semiconductors and fluorescent probes .
Mecanismo De Acción
The mechanism of action of {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Its unique structure allows it to fit into the active sites of different enzymes and receptors, blocking their activity and modulating cellular processes .
Comparación Con Compuestos Similares
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can be compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives and cyclopenta[b]quinoline derivatives. These compounds share structural similarities but differ in their chemical and biological properties .
For instance, imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . Cyclopenta[b]quinoline derivatives, on the other hand, are studied for their potential as anti-inflammatory and neuroprotective agents . The combination of these two moieties in {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b
Propiedades
Fórmula molecular |
C21H17N3O2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
imidazo[1,2-a]pyridin-2-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate |
InChI |
InChI=1S/C21H17N3O2/c25-21(26-13-14-12-24-11-4-3-10-19(24)22-14)20-15-6-1-2-8-17(15)23-18-9-5-7-16(18)20/h1-4,6,8,10-12H,5,7,9,13H2 |
Clave InChI |
IJYKXCKKSBTODR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC4=CN5C=CC=CC5=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)










![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)

